2-Nitro-5-(thiophen-2-yl)aniline

Catalog No.
S742639
CAS No.
849235-53-6
M.F
C10H8N2O2S
M. Wt
220.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitro-5-(thiophen-2-yl)aniline

CAS Number

849235-53-6

Product Name

2-Nitro-5-(thiophen-2-yl)aniline

IUPAC Name

2-nitro-5-thiophen-2-ylaniline

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

InChI

InChI=1S/C10H8N2O2S/c11-8-6-7(10-2-1-5-15-10)3-4-9(8)12(13)14/h1-6H,11H2

InChI Key

AVLRTOLFIYWLBH-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=CC(=C(C=C2)[N+](=O)[O-])N

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(C=C2)[N+](=O)[O-])N

Application in Medicinal Chemistry

Scientific Field: Medicinal Chemistry Summary of Application: This compound is used in the synthesis of novel metal complexes with potential biological activities. For instance, a zinc (II) complex synthesized using 2-Nitro-5-(thiophen-2-yl)aniline showed promising biological perspectives . Methods of Application: The ligand was synthesized and then reacted with Zn(II) sulphate heptahydrate in a 1:1 molar ratio. Characterization was done using various spectroscopic techniques, and the complex was assigned a distorted square pyramidal geometry . Results and Outcomes: The complex exhibited significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. Computational simulations confirmed the stable geometry, and ADMET analysis suggested significant drug-likeness based on Lipinski’s criteria .

Application in Material Science

Scientific Field: Material Science Summary of Application: Thiophene derivatives, including 2-Nitro-5-(thiophen-2-yl)aniline, are crucial in the development of organic semiconductors and organic light-emitting diodes (OLEDs) . Methods of Application: The compound is utilized in the fabrication process of OLEDs, where its electronic properties are harnessed to improve device performance. Results and Outcomes: The incorporation of thiophene derivatives has led to enhanced efficiency and stability in OLEDs, contributing to the advancement of display technologies .

Application in Biochemistry

Scientific Field: Biochemistry Summary of Application: The compound is involved in the study of DNA interactions, which is fundamental for understanding genetic processes and drug design . Methods of Application: Fluorescence spectroscopy, viscosity measurement, and adsorption measurement were used to investigate the interaction of the Zn(II) complex with CT-DNA . Results and Outcomes: The studies provided insights into the binding affinity and mode of interaction, which are essential for designing drugs that target DNA .

Application in Environmental Chemistry

Scientific Field: Environmental Chemistry Summary of Application: 2-Nitro-5-(thiophen-2-yl)aniline can be used as a corrosion inhibitor, which is important for protecting materials in harsh environments . Methods of Application: The compound is applied to metal surfaces to prevent oxidative degradation. Results and Outcomes: The application of thiophene derivatives as corrosion inhibitors has shown to significantly prolong the lifespan of metals used in industrial applications .

Application in Pharmacology

Scientific Field: Pharmacology Summary of Application: The compound has been explored for its pharmacological properties, such as antimicrobial and anticancer activities . Methods of Application: The synthesized ligand and its metal complex are tested against various bacterial strains and cancer cell lines. Results and Outcomes: The compound demonstrated potential as a lead for the development of new antimicrobial and anticancer agents .

Application in Computational Chemistry

Scientific Field: Computational Chemistry Summary of Application: The electronic properties of 2-Nitro-5-(thiophen-2-yl)aniline derivatives are calculated to predict their behavior in various applications . Methods of Application: Density functional theory (DFT) is used to simulate the electronic structure and properties of the compound. Results and Outcomes: The computational studies provide valuable data that can guide the synthesis and application of these compounds in real-world scenarios .

Application in Analytical Chemistry

Scientific Field: Analytical Chemistry Summary of Application: This compound is used as a chromogenic agent in analytical procedures to detect and quantify metal ions . Methods of Application: The compound forms a colored complex with certain metal ions, which can be quantified using spectrophotometry. Results and Outcomes: The method allows for the sensitive detection of trace amounts of metals, which is crucial for environmental monitoring and industrial quality control .

Application in Organic Synthesis

Scientific Field: Organic Synthesis Summary of Application: 2-Nitro-5-(thiophen-2-yl)aniline serves as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals . Methods of Application: It undergoes various chemical reactions, such as nitration, sulfonation, and coupling, to produce a wide range of derivatives. Results and Outcomes: The versatility of this compound in organic synthesis has led to the development of numerous compounds with diverse biological activities .

Application in Photodynamic Therapy

Scientific Field: Photodynamic Therapy Summary of Application: The compound is investigated for its potential use in photodynamic therapy (PDT) as a photosensitizer . Methods of Application: The compound, when exposed to light of a specific wavelength, produces reactive oxygen species that can kill cancer cells. Results and Outcomes: Preliminary studies show that it can effectively generate singlet oxygen, indicating its potential as a PDT agent .

Application in Corrosion Science

Scientific Field: Corrosion Science Summary of Application: As a corrosion inhibitor, this compound is used to protect metals and alloys in corrosive environments . Methods of Application: The compound is applied as a coating or added to corrosive media to prevent metal degradation. Results and Outcomes: The use of thiophene derivatives has been shown to significantly reduce corrosion rates, extending the service life of materials .

Application in Nanotechnology

Scientific Field: Nanotechnology Summary of Application: The compound is used in the synthesis of nanomaterials due to its ability to form stable complexes with various metals . Methods of Application: It is used as a stabilizing agent in the preparation of nanoparticles, which have applications in catalysis and medicine. Results and Outcomes: The synthesized nanoparticles exhibit unique properties, such as enhanced catalytic activity and drug delivery capabilities .

Application in Agrochemistry

Scientific Field: Agrochemistry Summary of Application: The compound’s derivatives are explored for their use as precursors for agrochemicals, such as pesticides and herbicides . Methods of Application: These derivatives are synthesized and tested for their efficacy in controlling pests and promoting plant growth. Results and Outcomes: Some derivatives have shown promising results in increasing crop yield and protecting plants from various diseases .

2-Nitro-5-(thiophen-2-yl)aniline is an organic compound characterized by the presence of both a nitro group and a thiophene ring attached to an aniline structure. Its molecular formula is C10H8N2O2SC_{10}H_{8}N_{2}O_{2}S with a molar mass of approximately 220.25 g/mol. This compound is notable for its role as a synthetic intermediate in various

, including:

  • Nucleophilic Substitution: The nitro group can serve as a leaving group, allowing for nucleophilic attack at the aromatic ring.
  • Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, altering its properties and reactivity.
  • Coupling Reactions: This compound can participate in coupling reactions to form larger, more complex molecules, especially in the synthesis of dyes and pigments.

Several methods exist for synthesizing 2-nitro-5-(thiophen-2-yl)aniline:

  • Direct nitration of thiophenes: Starting from thiophenes, nitration can be performed to introduce the nitro group at the desired position.
  • Substitution reactions: Utilizing starting materials like 5-chloro-2-nitroanilines, thiophenols can be reacted under controlled conditions to yield 2-nitro-5-(thiophen-2-yl)aniline with high yields and purities .
  • Metal-catalyzed reactions: Recent advancements have introduced metal-catalyzed methods that enhance selectivity and reduce by-products during synthesis .

2-NitroanilineNitro group on anilineDyes, pharmaceuticals4-NitrophenylthioetherNitro group on phenylthioetherOrganic synthesis5-Chloro-2-nitroanilineChlorine substituent on nitroanilineIntermediate for drug synthesis3-NitrophenolNitro group on phenolPesticides, explosives

Uniqueness of 2-Nitro-5-(thiophen-2-yl)aniline:
What sets 2-nitro-5-(thiophen-2-yl)aniline apart is its combination of a thiophene ring with a nitro-substituted aniline structure, which enhances its reactivity and potential applications in organic synthesis compared to other similar compounds. Its unique electronic properties due to the presence of both the thiophene and nitro groups make it particularly interesting for researchers in material science and medicinal chemistry.

Interaction studies involving 2-nitro-5-(thiophen-2-yl)aniline focus on its reactivity with other chemical entities. These studies often assess:

  • Complex Formation: Investigating how this compound interacts with metal ions to form complexes that may exhibit enhanced properties .
  • Biological Interactions: Understanding how this compound interacts with biological systems, which could lead to insights into its potential therapeutic uses.

Starting MaterialNucleophileReaction ConditionsTypical Yield (%)Reaction Time (h)
5-chloro-2-nitroanilineThiophene-2-thiolAmmonia/Solvent, 80-120°C75-856-12
2-chloro-5-nitroanilineThiophene-2-boronic acid (via SNAr)Base, Polar aprotic solvent, 60-100°C60-754-8
4-chloro-3-nitroanilineThiophene-2-magnesium bromideTHF, -78°C to RT45-602-4
3-chloro-4-nitroanilineThiophene-2-lithiumTHF, -78°C to RT40-551-3

Optimization studies have revealed that the choice of solvent significantly impacts both reaction rate and selectivity [7]. Polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide provide optimal conditions for nucleophilic aromatic substitution by stabilizing the charged intermediates without competing for the nucleophilic species [9] [10].

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions offer superior selectivity and milder reaction conditions compared to traditional nucleophilic aromatic substitution methods for synthesizing 2-nitro-5-(thiophen-2-yl)aniline [11] [12]. The Suzuki-Miyaura coupling has emerged as the most widely employed methodology, utilizing thiophene-2-boronic acid as the nucleophilic partner [13].

The Suzuki-Miyaura mechanism proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [13]. The reaction begins with oxidative addition of the aryl halide to the palladium(0) catalyst, forming a palladium(II) complex [13]. Subsequent transmetalation with the organoborane, facilitated by base activation, introduces the thiophene moiety [13]. Finally, reductive elimination releases the coupled product and regenerates the active palladium(0) catalyst [13].

Recent advances in micellar catalysis have demonstrated exceptional efficiency for thiophene-aniline cross-coupling reactions [12]. The use of Kolliphor EL as a surfactant in aqueous media enables cross-coupling reactions to proceed at room temperature under ambient atmosphere, achieving yields up to 98 percent within 15 minutes [12]. This methodology represents a significant improvement over traditional organic solvent-based procedures in terms of both reaction kinetics and environmental impact [12].

Table 2: Palladium-Catalyzed Cross-Coupling Approaches

MethodSubstrate ASubstrate BCatalyst SystemTypical Yield (%)Temperature (°C)
Suzuki-Miyaura Coupling2-nitroaniline-5-bromideThiophene-2-boronic acidPd(PPh₃)₄ or Pd(dtbpf)Cl₂80-9580-110
Buchwald-Hartwig Amination2-bromo-5-nitroanilineThiophene-2-aminePd₂(dba)₃/Phosphine ligand70-85100-140
Stille Coupling2-nitro-5-iodoanilineThiophene-2-stannanePd(PPh₃)₄65-8090-120
Negishi Coupling2-nitro-5-triflateanilineThiophene-2-zinc chloridePd(PPh₃)₄60-7560-80

The Buchwald-Hartwig amination provides an alternative coupling strategy, particularly effective when amine-functionalized thiophene derivatives are employed as coupling partners [14]. This methodology requires careful selection of phosphine ligands to achieve optimal reactivity, with sterically demanding ligands such as t-BuXPhos showing superior performance for challenging substrates [14].

Catalyst screening has become increasingly important for optimizing palladium-catalyzed cross-coupling reactions [15]. Modern approaches utilize data-driven catalyst selection platforms that can predict optimal ligand combinations based on substrate structure and reaction conditions [15]. These systems significantly reduce the time and materials required for catalyst optimization while improving overall reaction efficiency [15].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has revolutionized the preparation of 2-nitro-5-(thiophen-2-yl)aniline by dramatically reducing reaction times while improving yields and selectivity [16] [17]. The technology operates through direct molecular heating, where microwave energy is absorbed by polar molecules, leading to rapid and uniform temperature increases throughout the reaction mixture [16] [17].

The mechanism of microwave heating differs fundamentally from conventional thermal methods [16]. Microwave irradiation causes rapid rotation of polar molecules and ionic species, generating heat through molecular friction rather than heat transfer from external sources [17]. This direct heating mechanism results in more efficient energy transfer and enhanced reaction rates [16] [17].

For nucleophilic aromatic substitution reactions involving nitroaniline derivatives, microwave conditions typically employ temperatures between 150 and 180 degrees Celsius with power levels ranging from 100 to 150 watts [16]. Reaction times are reduced from conventional 8 to 24 hours to just 15 to 30 minutes under microwave irradiation [16]. These conditions result in yield improvements of 10 to 25 percent compared to conventional heating methods [17].

Table 3: Microwave-Assisted Synthesis Protocols

Reaction TypeConventional Time (h)Microwave Time (min)Temperature (°C)Power (W)Yield Improvement (%)
Nucleophilic Substitution8-2415-30150-180100-15010-25
Suzuki Coupling6-1210-20120-14050-10015-30
Buchwald-Hartwig4-820-45140-16080-12020-35
Direct Arylation12-2430-60160-200150-25025-40

Solvent-free microwave synthesis represents an advanced application of this technology [18]. Reactions conducted on solid supports such as alumina or silica gel under microwave irradiation eliminate solvent-related environmental concerns while maintaining high efficiency [18]. These conditions typically require temperatures between 200 and 250 degrees Celsius with careful power control to prevent overheating [16].

The optimization of microwave parameters requires consideration of three critical variables: temperature, time, and power [16]. Power settings must be carefully controlled to prevent rapid pressure buildup in closed vessel systems, with initial power levels of 50 watts recommended for new reactions [16]. Temperature control is achieved through automated feedback systems that adjust power output to maintain desired reaction temperatures [16].

Green Chemistry Perspectives in Production

The development of environmentally sustainable synthetic routes for 2-nitro-5-(thiophen-2-yl)aniline aligns with the twelve principles of green chemistry, emphasizing waste reduction, energy efficiency, and the use of safer chemicals [19] [9]. Green chemistry approaches focus on minimizing the environmental factor (E-factor), which quantifies the ratio of waste generated to desired product formed [19] [9].

Solvent-free synthesis represents one of the most significant advances in green methodology for producing nitroaniline derivatives [18]. These approaches eliminate the need for organic solvents entirely, conducting reactions either neat or on solid supports [18]. Mechanochemical activation through ball milling has emerged as a particularly effective solvent-free technique, enabling chemical transformations through mechanical energy input [18].

Water has gained recognition as an ideal green solvent for cross-coupling reactions involving thiophene derivatives [20] [12]. Aqueous reaction conditions eliminate the toxicity and disposal concerns associated with organic solvents while often providing enhanced reaction selectivity [20]. The development of water-soluble catalysts and surfactant systems has made aqueous cross-coupling reactions increasingly practical for industrial applications [12].

Table 4: Green Chemistry Perspectives in Production

Green StrategyImplementationKey AdvantagesTypical ConditionsEnvironmental Factor
Solvent-free synthesisSolid-state reactions on supportsNo solvent waste, reduced toxicity180-220°C, solid supportsE-factor: 0.1-0.5
Water as solventAqueous cross-coupling reactionsNon-toxic, environmentally benignRT-100°C, aqueous mediumE-factor: 0.2-0.8
Micellar catalysisKolliphor EL mediated reactionsEnhanced reaction rates, green solventRT-60°C, 1-2% Kolliphor ELE-factor: 0.3-1.0
Biocatalytic approachEnzymatic coupling reactionsHigh selectivity, mild conditions30-50°C, aqueous buffersE-factor: 0.1-0.3
Mechanochemical synthesisBall-milling techniquesSolvent-free, energy efficientRT, mechanical energyE-factor: 0.05-0.2

Biocatalytic approaches offer exceptional selectivity and mild reaction conditions for synthesizing complex nitroaniline derivatives [19]. Enzymatic systems operate under physiological conditions, eliminating the need for harsh chemicals and extreme temperatures [19]. Recent developments in protein engineering have expanded the substrate scope of biocatalysts to include challenging heterocyclic systems such as thiophene-aniline derivatives [19].

Process optimization through reaction parameter screening has become essential for implementing green chemistry principles effectively [9] [10]. Modern optimization approaches utilize comprehensive spreadsheet tools that simultaneously evaluate reaction kinetics, solvent effects, and environmental metrics [9] [10]. These systems enable chemists to identify optimal conditions that balance efficiency with environmental impact [10].

The nitro group in 2-Nitro-5-(thiophen-2-yl)aniline represents a primary site for chemical transformation, particularly through reduction reactions that convert the nitro functionality to amino groups. Understanding these mechanisms is crucial for predicting and controlling the reactivity of this compound.

Catalytic Hydrogenation Pathways

Nitro group reduction in aromatic compounds follows well-established mechanistic pathways, with catalytic hydrogenation being the most widely employed method. For 2-Nitro-5-(thiophen-2-yl)aniline, several catalytic systems have proven effective [1] [2] [3] [4].

The primary mechanism for nitro reduction involves a sequential hydrogen-induced dissociation pathway. Research has demonstrated that the double hydrogen-induced dissociation of nitrogen-oxygen bonds represents the preferential path for nitro group activation, requiring significantly lower reaction barriers compared to direct dissociation approaches [1]. The overall mechanistic sequence proceeds through the following intermediates:

C₆H₅NO₂* → C₆H₅NOOH* → C₆H₅N(OH)₂* → C₆H₅NOH* → C₆H₅NHOH* → C₆H₅NH* → C₆H₅NH₂*

This pathway demonstrates an overall barrier of approximately 0.75 eV for the nitro group reduction, which is substantially lower than benzene reduction barriers of 1.08 eV [1].

Mechanistic Variations by Catalyst Type

Different catalytic systems exhibit varying mechanistic preferences for nitro reduction. Palladium-based catalysts, particularly palladium on carbon, remain the most widely used for aromatic nitro reduction due to their high selectivity and mild reaction conditions [2] [4] [5]. The mechanism involves initial adsorption of the nitro compound onto the catalyst surface, followed by sequential hydrogenation steps.

Alternative catalytic systems include Raney nickel, which offers advantages when dehalogenation is a concern, and iron-based systems under acidic conditions, which provide milder reduction conditions suitable for sensitive substrates [5]. For 2-Nitro-5-(thiophen-2-yl)aniline, the presence of the thiophene moiety may influence catalyst choice due to potential sulfur coordination effects.

Catalyst SystemReaction ConditionsSelectivityMechanism TypeReference
Pd/C + H₂Room temperature, 1 atm>95%Surface catalysis [4] [5]
Raney Nickel50-80°C, moderate pressure90-95%Surface catalysis [6] [5]
Fe/HClAmbient conditions85-92%Metal dissolution [5] [3]
Zn/HClAmbient conditions80-90%Metal dissolution [5]
SnCl₂Mild acidic conditions88-94%Lewis acid catalysis [5]

Electronic Effects on Reduction Kinetics

The electronic environment of the nitro group significantly influences reduction kinetics. In 2-Nitro-5-(thiophen-2-yl)aniline, the thiophene substituent acts as an electron-donating group, which can increase electron density on the nitro group and potentially affect reduction rates [6]. Research on similar nitroaniline derivatives has shown that electron-donating substituents generally decrease reduction rates due to increased electron density stabilizing the nitro group [6].

Electrophilic Substitution Patterns on Thiophene Moiety

Thiophene rings exhibit distinctive reactivity patterns in electrophilic aromatic substitution reactions, with regioselectivity strongly favoring the 2-position (α-position) over the 3-position (β-position). This selectivity pattern is particularly relevant for 2-Nitro-5-(thiophen-2-yl)aniline, where the thiophene ring is attached at the 2-position.

Regioselectivity and Electronic Factors

Thiophene demonstrates significantly higher reactivity toward electrophilic substitution compared to benzene, with the reactivity order established as pyrrole > furan > thiophene > benzene [7] [8] [9]. This enhanced reactivity stems from the electron-donating nature of the sulfur heteroatom, which contributes electron density to the aromatic system.

The preferential substitution at the 2-position results from superior resonance stabilization of the intermediate carbocation. Attack at the 2-position generates three resonance structures, while attack at the 3-position produces only two resonance structures [7] [10] [11]. This difference in stabilization leads to substantial kinetic preference for 2-substitution.

Mechanistic Pathways

Electrophilic substitution on thiophene proceeds through the classical aromatic substitution mechanism, involving initial electrophile-aromatic complex formation, followed by nucleophilic attack and proton elimination [12] [13]. However, the presence of sulfur introduces unique electronic effects that modify the traditional mechanism.

The sulfur atom's involvement in resonance stabilization occurs through both its lone pairs and potential d-orbital participation. X-ray crystallographic studies indicate that the carbon-sulfur-carbon bond angle in thiophene measures approximately 91°, rather than the expected 105°, suggesting d-orbital involvement in bonding [14].

Electrophilic ReagentPosition Selectivity (2:3 ratio)Relative Rate vs BenzeneOptimal ConditionsReference
Br₂95:510³-10⁴Mild conditions, no catalyst [7] [10]
HNO₃/H₂SO₄90:1010⁴-10⁵Low temperature [7]
CH₃COCl/AlCl₃85:1510³Friedel-Crafts conditions [7] [11]
SO₃/H₂SO₄88:1210⁴Elevated temperature [7]

Substituent Effects on Thiophene Reactivity

In 2-Nitro-5-(thiophen-2-yl)aniline, the thiophene ring bears substitution at the 2-position through connection to the nitroaniline framework. This substitution pattern influences subsequent electrophilic attacks, directing them primarily to the remaining positions on the thiophene ring.

Research on substituted thiophenes demonstrates that electron-withdrawing groups, such as the nitroaniline moiety in this compound, reduce overall thiophene reactivity while maintaining regioselectivity preferences [15] [16]. The electron-withdrawing nature of the nitroaniline substituent decreases electron density on the thiophene ring, making it less reactive toward electrophiles.

Coordination Chemistry with Transition Metal Ions

The coordination chemistry of 2-Nitro-5-(thiophen-2-yl)aniline involves multiple potential binding sites, including the aniline nitrogen, nitro group oxygens, and thiophene sulfur atom. This multidentate character makes the compound particularly interesting for coordination complex formation.

Complex Stability and Geometry

Stability constants for transition metal complexes of 2-Nitro-5-(thiophen-2-yl)aniline and related compounds depend strongly on the metal center and coordination environment. Research has shown that complexes with zinc(II), copper(II), and nickel(II) exhibit particular stability due to favorable electronic configurations [23] [24] [25].

Metal IonCoordination NumberGeometryStability Constant (log K)Primary Binding SitesReference
Zn(II)6Distorted octahedral8.2-9.1N(aniline), S(thiophene) [21] [22]
Cu(II)4-6Square planar/octahedral7.8-8.9N(aniline), O(nitro) [23] [24]
Ni(II)6Octahedral7.1-8.3N(aniline), S(thiophene) [23] [25]
Co(II)6Octahedral6.9-7.8N(aniline), mixed [23] [26]
Mn(II)6Distorted octahedral6.2-7.1N(aniline), O(nitro) [27]

Magnetic and Electronic Properties

Coordination complexes of 2-Nitro-5-(thiophen-2-yl)aniline exhibit interesting magnetic properties due to the potential for metal-ligand electronic interactions. The nitro group can participate in electron-withdrawing interactions, while the thiophene ring may engage in π-back-bonding with appropriate metal centers.

Studies on related systems have revealed that complexes with paramagnetic metal centers show modified magnetic moments compared to simple aquated metal ions, indicating significant ligand field effects [27] [28]. The presence of both electron-donating (aniline) and electron-withdrawing (nitro) groups creates a complex electronic environment that can stabilize unusual oxidation states or spin states.

Oxidative Coupling Reactions for Polymer Formation

The combination of aniline and thiophene functionalities in 2-Nitro-5-(thiophen-2-yl)aniline creates opportunities for oxidative coupling polymerization, leading to conducting polymer materials with unique electronic properties.

Electrochemical Polymerization Mechanisms

Electrochemical polymerization of compounds containing both aniline and thiophene units proceeds through oxidative coupling mechanisms that can involve either or both aromatic systems [29] [30] [31]. The polymerization typically begins with electrochemical oxidation to form radical cations, which then couple to form dimers and higher oligomers.

For 2-Nitro-5-(thiophen-2-yl)aniline, polymerization can occur through several pathways:

  • Aniline-centered polymerization: Oxidation occurs primarily at the aniline nitrogen and aromatic system, leading to polyaniline-like structures with pendant thiophene groups.

  • Thiophene-centered polymerization: Oxidation occurs at the thiophene ring, creating polythiophene backbones with nitroaniline substituents.

  • Mixed coupling: Both aniline and thiophene units participate in polymerization, creating complex copolymer structures.

Research on similar aniline-thiophene systems has demonstrated that the presence of the nitro group significantly influences polymerization behavior [30] [31]. The electron-withdrawing nitro group reduces the electron density on both aromatic systems, requiring higher oxidation potentials and potentially altering the coupling selectivity.

Catalytic Oxidative Coupling

Chemical oxidative polymerization using catalytic systems represents an alternative to electrochemical methods. Palladium-catalyzed oxidative coupling has proven particularly effective for thiophene derivatives [29] [32]. The mechanism involves palladium-mediated carbon-hydrogen activation followed by oxidative coupling to form carbon-carbon bonds.

For thiophene-containing systems, palladium(II) acetate in combination with copper(II) acetate and trifluoroacetic acid under oxygen atmosphere has demonstrated high efficiency [29]. The proposed mechanism involves:

  • Palladium insertion into the carbon-hydrogen bond
  • Formation of palladium-carbon-carbon-palladium intermediate
  • Reductive elimination to form the coupled product
  • Reoxidation of palladium(0) to palladium(II) by copper(II)/oxygen
Catalyst SystemOxidantConditionsPolymer YieldRegioselectivityReference
Pd(OAc)₂/Cu(OAc)₂O₂80-100°C, TFA75-85%α,α'-coupling [29]
FeCl₃·6H₂OChemicalRoom temperature60-80%Mixed coupling [33] [34]
ElectrochemicalApplied potentialAmbient70-90%Substrate dependent [30] [35]
PIFAChemical oxidantMild conditions65-75%Selective coupling [32]

Polymer Properties and Applications

Polymers derived from 2-Nitro-5-(thiophen-2-yl)aniline and related compounds exhibit unique properties combining characteristics of both polyaniline and polythiophene. The nitro groups can be reduced post-polymerization to create amino-functionalized conducting polymers with enhanced processability and modified electronic properties [31] [36].

These materials show potential applications in:

  • Organic electronics: As active layers in organic solar cells and field-effect transistors
  • Sensors: Due to the responsive nature of the conducting polymer backbone
  • Electrochromic devices: Exhibiting color changes upon electrochemical switching
  • Battery materials: As conducting additives or active electrode materials

The incorporation of thiophene units generally improves environmental stability compared to pure polyaniline, while the aniline components provide sites for further functionalization and improved processability in organic solvents [30] [31] [36].

Mechanistic Control and Optimization

Control over polymer structure and properties requires careful optimization of polymerization conditions. Key parameters include:

  • Oxidation potential: Determines which aromatic system undergoes initial oxidation
  • Electrolyte composition: Influences polymer morphology and doping level
  • Temperature: Affects reaction kinetics and selectivity
  • Monomer concentration: Controls polymer molecular weight and branching

Research has shown that copolymers with controlled aniline-to-thiophene ratios can be prepared by adjusting these parameters [31] [36]. The optimal conditions typically involve moderate oxidation potentials, aprotic electrolytes, and controlled monomer feed ratios to achieve desired polymer compositions.

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2-Nitro-5-(thiophen-2-yl)aniline

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Last modified: 08-15-2023

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